![molecular formula C20H21NO4 B558007 Fmoc-Val-OH-15N CAS No. 125700-35-8](/img/structure/B558007.png)
Fmoc-Val-OH-15N
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Description
Fmoc-Val-OH-15N is an amino acid derivative that is widely used in the synthesis of peptides, proteins and other biomolecules. It is a fluorinated derivative of the amino acid valine, and is labeled with 15N isotope. Fmoc-Val-OH-15N is a key reagent in the synthesis of peptides, proteins and other biomolecules, and is often used as a tracer in biochemical and physiological studies.
Scientific Research Applications
Peptide Synthesis
Fmoc-Val-OH-15N is a versatile reagent used in Fmoc Solid-phase peptide synthesis . This method is a common approach for the production of peptides, which are compounds consisting of amino acids linked via amide bonds. The Fmoc group (9-Fluorenylmethoxycarbonyl) is a protective group used in the synthesis of these peptides .
Isotope Labeling
Fmoc-Val-OH-15N is used in isotope labeling, a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell . The isotope of nitrogen-15 (^15N) is a stable, non-radioactive isotope that is useful in various fields such as biochemistry, metabolism, and protein interactions .
NMR Spectroscopy
Fmoc-Val-OH-15N is suitable for bio NMR applications . Nuclear Magnetic Resonance (NMR) spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .
Study of Protein Structure
Fmoc-Val-OH-15N can be used in the study of protein structure . By incorporating ^15N into peptides, researchers can use various spectroscopic techniques, including NMR, to gain insight into the structure and dynamics of proteins .
Metabolic Studies
Fmoc-Val-OH-15N can be used in metabolic studies . The ^15N label allows for the tracking of the metabolic pathways of valine, an essential amino acid, in biological systems .
Drug Development
Fmoc-Val-OH-15N can be used in drug development . The ^15N label can be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs that include the valine moiety .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-STBUMTBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583869 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Val-OH-15N | |
CAS RN |
125700-35-8 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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